3-((5-fluoro-2-methylphenyl)amino)isobenzofuran-1(3H)-one
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Overview
Description
3-[(5-Fluoro-2-methylphenyl)amino]-1,3-dihydro-2-benzofuran-1-one is an organic compound that belongs to the class of benzofurans This compound is characterized by the presence of a fluorine atom and a methyl group attached to the phenyl ring, as well as an amino group linked to the benzofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-Fluoro-2-methylphenyl)amino]-1,3-dihydro-2-benzofuran-1-one typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 5-fluoro-2-methylaniline with 2-bromobenzoyl chloride in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then cyclized using a suitable catalyst to yield the final benzofuran product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[(5-Fluoro-2-methylphenyl)amino]-1,3-dihydro-2-benzofuran-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzofurans with different functional groups.
Scientific Research Applications
3-[(5-Fluoro-2-methylphenyl)amino]-1,3-dihydro-2-benzofuran-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(5-Fluoro-2-methylphenyl)amino]-1,3-dihydro-2-benzofuran-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-methylaniline: A precursor in the synthesis of the compound.
2-Bromobenzoyl chloride: Another precursor used in the synthetic route.
Other Benzofurans: Compounds with similar benzofuran structures but different substituents.
Uniqueness
3-[(5-Fluoro-2-methylphenyl)amino]-1,3-dihydro-2-benzofuran-1-one is unique due to the presence of both a fluorine atom and a methyl group on the phenyl ring, as well as an amino group linked to the benzofuran moiety.
Properties
Molecular Formula |
C15H12FNO2 |
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Molecular Weight |
257.26 g/mol |
IUPAC Name |
3-(5-fluoro-2-methylanilino)-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C15H12FNO2/c1-9-6-7-10(16)8-13(9)17-14-11-4-2-3-5-12(11)15(18)19-14/h2-8,14,17H,1H3 |
InChI Key |
KOSUDPSCPBOFNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC2C3=CC=CC=C3C(=O)O2 |
Origin of Product |
United States |
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